molecular formula C7H4BrF3INO B2686374 3-Bromo-2-iodo-5-(trifluoromethoxy)aniline CAS No. 1807261-59-1

3-Bromo-2-iodo-5-(trifluoromethoxy)aniline

Cat. No. B2686374
M. Wt: 381.919
InChI Key: PGFWOKSZXAIZBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-iodo-5-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H4BrF3IN . It is a derivative of aniline, which is an aromatic amine. The compound has bromo, iodo, and trifluoromethoxy substituents on the benzene ring .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-iodo-5-(trifluoromethoxy)aniline consists of a benzene ring with an amine (-NH2) group, a bromo (-Br) group, an iodo (-I) group, and a trifluoromethoxy (-OCF3) group attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2-iodo-5-(trifluoromethoxy)aniline include a predicted boiling point of 286.6±40.0 °C and a predicted density of 2.238±0.06 g/cm3 .

Scientific Research Applications

  • Synthesis of Active Agrochemical and Pharmaceutical Ingredients

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using similar compounds, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
    • Methods : The synthesis and applications of TFMP and its derivatives involve various chemical reactions .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Synthesis of Anti-depressant Molecules

    • Field : Medicinal Chemistry
    • Application : The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry .
    • Methods : Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
    • Results : Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
  • Inhibition of Hepatitis C Virus (HCV) NS3 Protease

    • Field : Biochemical Research
    • Application : 2-Bromo-5-(trifluoromethyl)aniline, a compound similar to the one you mentioned, was used in the synthesis and biochemical evaluation of a series of inhibitors of HCV NS3 protease .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this research were not specified in the source .
  • Synthesis of Trifluoromethyl Ethers

    • Field : Organic Chemistry
    • Application : Trifluoromethyl ethers are synthesized and used in life science-oriented research . They are finding increased utility as a substituent in bioactives .
    • Methods : The synthesis of trifluoromethoxy group involves exposure of dithiocarbonates (2, xanthogenates) to a huge excess of hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin .
    • Results : The trifluoromethoxy group is still perhaps the least well understood fluorine substituent in currency .
  • Synthesis of Liquid-Crystalline Polymethacrylates

    • Field : Polymer Chemistry
    • Application : 4-(Trifluoromethoxy)aniline, a compound similar to the one you mentioned, was used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this research were not specified in the source .
  • Synthesis of Novel Schiff Bases

    • Field : Organic Chemistry
    • Application : 4-(Trifluoromethoxy)aniline was used in the synthesis of a series of novel Schiff bases, via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this research were not specified in the source .
  • Synthesis of Trifluoromethyl Ethers

    • Field : Organic Chemistry
    • Application : Trifluoromethyl ethers are synthesized and used in life science-oriented research . They are finding increased utility as a substituent in bioactives .
    • Methods : The synthesis of trifluoromethoxy group involves exposure of dithiocarbonates (2, xanthogenates) to a huge excess of hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin .
    • Results : The trifluoromethoxy group is still perhaps the least well understood fluorine substituent in currency .
  • Synthesis of Liquid-Crystalline Polymethacrylates

    • Field : Polymer Chemistry
    • Application : 4-(Trifluoromethoxy)aniline, a compound similar to the one you mentioned, was used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this research were not specified in the source .
  • Synthesis of Novel Schiff Bases

    • Field : Organic Chemistry
    • Application : 4-(Trifluoromethoxy)aniline was used in the synthesis of a series of novel Schiff bases, via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this research were not specified in the source .

Safety And Hazards

Safety information for 3-Bromo-2-iodo-5-(trifluoromethoxy)aniline indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using the compound only in well-ventilated areas .

properties

IUPAC Name

3-bromo-2-iodo-5-(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3INO/c8-4-1-3(14-7(9,10)11)2-5(13)6(4)12/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFWOKSZXAIZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)I)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-iodo-5-(trifluoromethoxy)aniline

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